molecular formula C16H13N5OS2 B2923271 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320532-87-2

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2923271
CAS No.: 2320532-87-2
M. Wt: 355.43
InChI Key: NMZDNCJZYUXRDY-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrazole, and benzothiadiazole. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide stands out due to its combination of multiple heterocyclic structures, which confer unique electronic and biological properties

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-21-11(8-14(18-21)15-3-2-6-23-15)9-17-16(22)10-4-5-12-13(7-10)20-24-19-12/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZDNCJZYUXRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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